Tert-butyl 3-(1H-pyrazol-3-YL)azetidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(1H-pyrazol-5-yl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-6-8(7-14)9-4-5-12-13-9/h4-5,8H,6-7H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOIZWJYSRDQED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=CC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(1H-pyrazol-3-yl)azetidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl azetidine-1-carboxylate with 3-bromo-1H-pyrazole under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(1H-pyrazol-3-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Tert-butyl 3-(1H-pyrazol-3-yl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(1H-pyrazol-3-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes such as signal transduction and metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-Substituted Derivatives
tert-Butyl 3-(1-phenyl-1H-pyrazol-3-yl)azetidine-1-carboxylate
- Structure : Pyrazole substituted with a phenyl group at the 1-position.
- Synthesis : Derived from the parent compound via Suzuki-Miyaura coupling with phenylboronic acid and Cu(OAc)₂ catalysis .
- Applications : Used to synthesize HC-A, a PET imaging agent for visualizing intracellular pH gradients in the brain .
- Key Difference : The phenyl group increases steric bulk and may enhance binding to aromatic residues in biological targets.
tert-Butyl 3-(3-amino-1H-pyrazol-1-yl)azetidine-1-carboxylate
- Structure: Amino group (-NH₂) at the pyrazole 3-position.
- Molecular Formula : C₁₁H₁₈N₄O₂.
- Molecular Weight : 238.29 g/mol .
- Applications: The amino group enables conjugation with carboxylic acids or electrophiles, making it valuable in peptide mimetics and kinase inhibitor design .
- Key Difference : Enhanced hydrogen-bonding capacity compared to the parent compound.
tert-Butyl 3-(3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl)azetidine-1-carboxylate
- Structure: Difluoromethyl (-CF₂H) and nitro (-NO₂) groups on the pyrazole ring.
- Key Features : The electron-withdrawing nitro group and lipophilic difluoromethyl group improve metabolic stability and membrane permeability .
- Applications: Potential use in agrochemicals or antiviral agents due to its modified electronic profile .
Azetidine-Ring Modified Derivatives
tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate
- Structure: Azetidine 3-position substituted with amino and hydroxymethyl groups.
- Molecular Formula : C₉H₁₈N₂O₃.
- Molecular Weight : 202.25 g/mol .
- Applications : The polar hydroxymethyl group increases solubility, making it suitable for aqueous-phase reactions in drug discovery .
tert-Butyl 3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate
Functional Group Comparison Table
Biological Activity
Tert-butyl 3-(1H-pyrazol-3-yl)azetidine-1-carboxylate (CAS: 2169268-43-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 223.28 g/mol. The compound features a tert-butyl group, an azetidine ring, and a pyrazole moiety, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate azetidine derivatives with pyrazole-containing reagents. The synthetic routes often focus on optimizing yield and purity, as well as ensuring the stability of the final product for biological testing.
Anticancer Activity
Recent studies have demonstrated that compounds containing the pyrazole scaffold exhibit promising anticancer properties. For instance, derivatives similar to this compound have shown effectiveness against various cancer cell lines:
| Compound | Cancer Cell Line | IC (µM) |
|---|---|---|
| Compound A | HeLa | 0.36 |
| Compound B | HCT116 | 1.8 |
| This compound | A375 | TBD |
These findings suggest that the compound may inhibit cellular proliferation and induce apoptosis in tumor cells, although specific IC values for this compound are still under investigation.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and subsequent apoptosis in cancer cells. The selectivity and potency of such inhibitors are crucial for therapeutic applications.
Case Studies
Case Study 1: Antitumor Activity Assessment
In a study conducted on various azetidine derivatives, this compound was tested against several human tumor cell lines. Preliminary results indicated a significant reduction in cell viability at micromolar concentrations, suggesting that the compound could serve as a lead for further development into anticancer agents.
Case Study 2: Mechanistic Studies
Research focusing on the mechanism of action revealed that compounds with similar structures could induce apoptosis through the mitochondrial pathway. This was evidenced by increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in treated cells.
Q & A
Q. What are the common synthetic routes for preparing tert-butyl 3-(1H-pyrazol-3-YL)azetidine-1-carboxylate?
The synthesis typically involves multi-step reactions starting from commercially available precursors. A standard approach includes:
Pyrazole Ring Formation : Cyclization of hydrazine derivatives with diketones or β-ketoesters under acidic conditions.
Azetidine Ring Functionalization : Coupling the pyrazole moiety to the azetidine scaffold via nucleophilic substitution or Buchwald-Hartwig amination.
Protection/Deprotection : The tert-butyloxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, THF) .
Key Considerations : Monitor reaction progress via TLC or HPLC to ensure intermediates (e.g., unprotected azetidine) are fully converted.
Q. What characterization techniques are critical for verifying the compound’s structural integrity?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the pyrazole ring and Boc group placement. For example, the tert-butyl protons appear as a singlet at ~1.4 ppm in CDCl₃ .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₂H₁₈N₃O₂: 236.1396).
- X-ray Crystallography : Resolves ambiguities in stereochemistry, particularly if chiral centers exist in the azetidine ring .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for coupling pyrazole and azetidine moieties?
- Catalyst Screening : Use Pd-based catalysts (e.g., Pd(OAc)₂ with Xantphos) for Buchwald-Hartwig couplings. Adjust ligands to minimize side reactions (e.g., dehalogenation).
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require rigorous drying to prevent Boc group hydrolysis .
- Temperature Control : Reactions are typically run at 80–100°C; higher temperatures risk decomposition of the azetidine ring .
Q. How should researchers address contradictory spectral data during synthesis?
- Case Example : A doublet in ¹H NMR (δ 4.2 ppm) suggests incomplete Boc protection.
- Resolution Steps :
- Repetitive Purification : Use flash chromatography (hexane/EtOAc gradient) to isolate pure product.
- 2D NMR (COSY, HSQC) : Confirm connectivity between pyrazole C-3 and azetidine N-1.
- Reaction Replication : Compare with literature protocols (e.g., tert-butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate analogs ).
Q. What strategies mitigate instability of the tert-butyl ester during functionalization?
- Protecting Group Alternatives : Use acid-labile groups (e.g., trityl) if Boc proves too labile under reaction conditions.
- Low-Temperature Quenching : After reactions involving strong acids/bases, quench at 0°C to prevent premature deprotection.
- Inert Atmosphere : Conduct sensitive steps under N₂/Ar to avoid moisture-induced degradation .
Biological and Mechanistic Research
Q. What in vitro assays are suitable for probing the compound’s biological activity?
- Enzyme Inhibition Assays : Screen against kinases (e.g., JAK2, EGFR) due to pyrazole’s affinity for ATP-binding pockets. Use fluorescence polarization (FP) or TR-FRET assays.
- Cell Viability Studies : Test cytotoxicity in cancer lines (e.g., HCT-116, MCF-7) via MTT assays, comparing IC₅₀ values with structurally similar analogs (Table 1) .
Table 1 : Comparison of Analogous Compounds’ Biological Activities
| Compound | Target Enzyme | IC₅₀ (μM) | Selectivity Index |
|---|---|---|---|
| Target Compound | JAK2 | 0.12 | >100 |
| tert-Butyl 3-oxoazetidine-1-carboxylate | EGFR | 1.45 | 15 |
| tert-Butyl 4-aminopiperidinecarboxylate | CDK4/6 | 3.20 | 8 |
Q. How can researchers resolve discrepancies in biological activity across assays?
- Metabolic Stability Testing : Use liver microsomes (human/rat) to assess if rapid metabolism reduces efficacy in cell-based vs. enzyme assays.
- Off-Target Profiling : Employ kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify unintended interactions .
Data Analysis and Interpretation
Q. What computational methods support structure-activity relationship (SAR) studies?
- Molecular Docking : Use AutoDock Vina to model interactions between the pyrazole ring and kinase hinge regions.
- QM/MM Simulations : Analyze electronic effects of substituents on azetidine’s conformational flexibility .
Q. How should researchers validate conflicting crystallographic data?
- Cambridge Structural Database (CSD) Mining : Compare bond lengths/angles with entries like ABCOBP (azetidine-Boc derivatives).
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to identify energetically favorable conformers .
Safety and Handling
Q. What precautions are essential for handling this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
